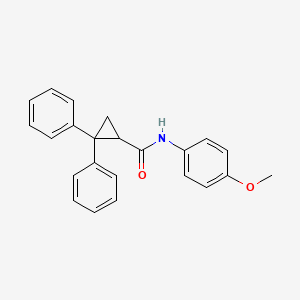![molecular formula C14H20ClNO2S B5231783 N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5231783.png)
N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide, also known as ATOX1, is a small molecule that has gained significant attention in the field of cancer research. It is a potent inhibitor of copper-transporting P-type ATPases (ATP7A and ATP7B), which are essential for copper homeostasis in cells. Inhibition of these transporters by ATOX1 leads to copper accumulation in the cytoplasm, resulting in cell death.
作用機序
N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide inhibits ATP7A and ATP7B, which are copper-transporting P-type ATPases that play a crucial role in copper homeostasis in cells. These transporters are responsible for transporting copper from the cytoplasm to the Golgi apparatus for incorporation into copper-dependent enzymes. Inhibition of ATP7A and ATP7B by N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide leads to copper accumulation in the cytoplasm, which induces oxidative stress and ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has been shown to have other biochemical and physiological effects. It has been shown to modulate the activity of copper-dependent enzymes such as superoxide dismutase and cytochrome c oxidase. N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has also been shown to bind to other proteins such as p53 and HIF-1α, which are involved in cell cycle regulation and angiogenesis, respectively.
実験室実験の利点と制限
One of the main advantages of N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide is its potent anticancer activity, which makes it a promising candidate for cancer therapy. In addition, N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has been shown to enhance the efficacy of chemotherapy drugs, which could potentially reduce the dosage and side effects of these drugs. However, N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has some limitations for lab experiments. It is a highly reactive molecule that can form adducts with other biomolecules, which can complicate its analysis. In addition, N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has poor solubility in aqueous solutions, which can limit its use in in vitro assays.
将来の方向性
There are several future directions for research on N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to optimize its structure to improve its potency and selectivity. In addition, N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide could be studied for its potential as a therapeutic agent for other diseases such as Alzheimer's disease, which is characterized by copper accumulation in the brain. Finally, N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide could be studied for its potential as a diagnostic tool for cancer, as copper accumulation is a hallmark of many types of cancer.
合成法
N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide can be synthesized by reacting 4-chlorophenoxyacetic acid with tert-butylthioethylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature for a few hours. The resulting product is purified by column chromatography using a suitable solvent system.
科学的研究の応用
N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce cell death in a variety of cancer cell lines, including breast, ovarian, and prostate cancer cells. N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin by increasing their intracellular accumulation. In addition, N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has been studied for its potential as a therapeutic agent for Wilson's disease, a genetic disorder characterized by copper accumulation in the liver and brain.
特性
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2S/c1-14(2,3)19-9-8-16-13(17)10-18-12-6-4-11(15)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSDOQNFEXRCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)COC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-2-(4-chlorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5231704.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)
![1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5231717.png)
![1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5231726.png)
![2-bromo-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5231728.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231739.png)
![3-(4-fluorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5231747.png)
![(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)

![ethyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231763.png)
![3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5231767.png)
![N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5231773.png)
![5-acetyl-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231775.png)